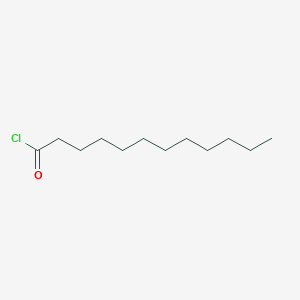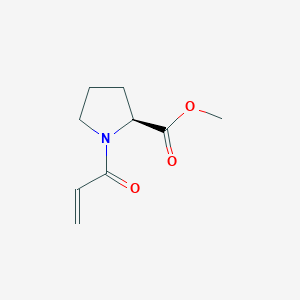
Acryloylproline methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acryloylproline methyl ester (APME) is a chemical compound that is widely used in scientific research. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis. APME has gained significant attention due to its unique properties and potential applications in various fields of research, including biochemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of Acryloylproline methyl ester is not fully understood, but it is believed to interact with proteins and enzymes in a reversible manner. This compound can form covalent bonds with amino acid residues, such as cysteine and lysine, which can alter the conformation and activity of proteins and enzymes. This interaction can be exploited for various applications, such as the synthesis of hydrogels and the study of enzyme kinetics.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce the formation of hydrogels, which can be used for drug delivery and tissue engineering applications. This compound can also affect the activity of enzymes, which can be useful for the study of enzyme kinetics and mechanisms. Moreover, this compound can be used as a fluorescent probe, which makes it useful in imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
Acryloylproline methyl ester has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used for various applications. This compound can also be modified to alter its properties, which allows for the synthesis of customized hydrogels and other biomaterials. However, this compound has some limitations. It can be toxic at high concentrations, and its interaction with proteins and enzymes can be unpredictable. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for Acryloylproline methyl ester research. One direction is to explore its potential applications in drug delivery and tissue engineering. This compound-based hydrogels can be used as drug delivery vehicles or scaffolds for tissue regeneration. Another direction is to investigate its interaction with specific proteins and enzymes, which can lead to the development of new drugs and therapies. Moreover, the development of new synthesis methods and modifications of this compound can lead to the production of new biomaterials with unique properties.
Conclusion:
This compound is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a simple and efficient method and has various applications in biochemistry, pharmacology, and material science. This compound can act as a crosslinking agent, substrate for enzymes, and fluorescent probe, which makes it useful in various research applications. However, caution should be taken when using this compound in lab experiments due to its potential toxicity and unpredictable interaction with proteins and enzymes. Overall, this compound has a promising future in various fields of research.
Méthodes De Synthèse
Acryloylproline methyl ester can be synthesized through a simple and efficient method, which involves the reaction of acryloyl chloride with proline methyl ester hydrochloride in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain pure this compound. This synthesis method is widely used in research laboratories and has been optimized for high yields and purity.
Applications De Recherche Scientifique
Acryloylproline methyl ester has been extensively used in scientific research due to its unique properties. It can act as a crosslinking agent, which makes it useful in the synthesis of hydrogels and other biomaterials. This compound can also be used as a substrate for enzymes, which allows the study of enzyme kinetics and mechanisms. Moreover, this compound can be used as a fluorescent probe, which makes it useful in imaging studies. These properties make this compound a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
125658-50-6 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.2 g/mol |
Nom IUPAC |
methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1 |
Clé InChI |
YIGLRRLMAMUSIO-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
COC(=O)C1CCCN1C(=O)C=C |
SMILES canonique |
COC(=O)C1CCCN1C(=O)C=C |
Autres numéros CAS |
125658-50-6 |
Synonymes |
A-ProOMe acryloylproline methyl ester acryloylproline methyl ester, (D-Pro)-isomer acryloylproline methyl ester, (L-Pro)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



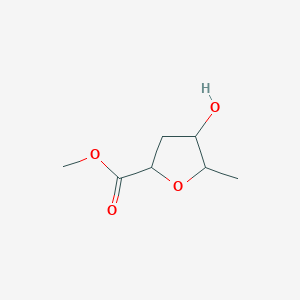
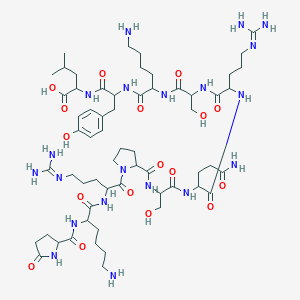
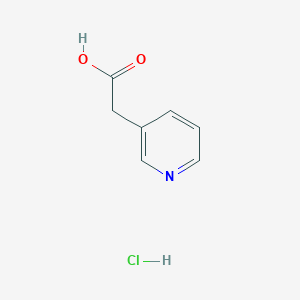
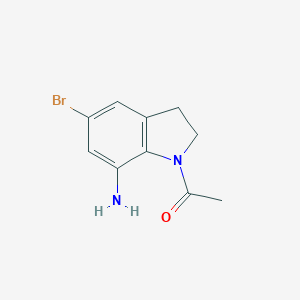

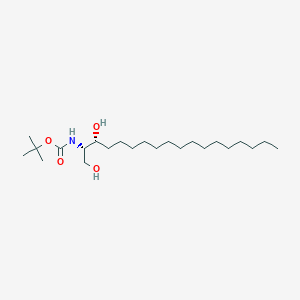


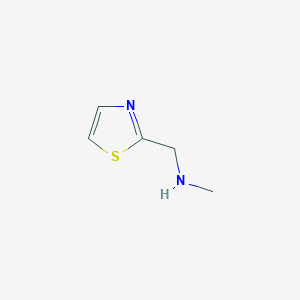
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
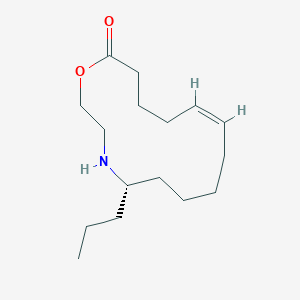
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)
